2-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}-N-(2-furylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Description
The compound 2-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}-N-(2-furylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a structurally complex molecule with the molecular formula C₂₄H₂₁N₃O₅S and a molecular weight of 463.508 g/mol (monoisotopic mass: 463.120192) . Its core structure comprises:
- A 1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl moiety linked via a propanoyl amino group, a feature associated with epigenetic modulation (e.g., HDAC inhibition) .
- A 2-furylmethyl substituent, which may enhance solubility or target selectivity.
This compound is structurally analogous to other isoindole-1,3-dione derivatives, such as those reported in and , but distinguishes itself through the benzothiophene core and furylmethyl group .
Properties
IUPAC Name |
2-[3-(1,3-dioxoisoindol-2-yl)propanoylamino]-N-(furan-2-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O5S/c29-20(11-12-28-24(31)16-7-1-2-8-17(16)25(28)32)27-23-21(18-9-3-4-10-19(18)34-23)22(30)26-14-15-6-5-13-33-15/h1-2,5-8,13H,3-4,9-12,14H2,(H,26,30)(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSHBOLUABUWMDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)CCN3C(=O)C4=CC=CC=C4C3=O)C(=O)NCC5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201103449 | |
| Record name | N-[3-[[(2-Furanylmethyl)amino]carbonyl]-4,5,6,7-tetrahydrobenzo[b]thien-2-yl]-1,3-dihydro-1,3-dioxo-2H-isoindole-2-propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201103449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
477.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
611194-21-9 | |
| Record name | N-[3-[[(2-Furanylmethyl)amino]carbonyl]-4,5,6,7-tetrahydrobenzo[b]thien-2-yl]-1,3-dihydro-1,3-dioxo-2H-isoindole-2-propanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=611194-21-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[3-[[(2-Furanylmethyl)amino]carbonyl]-4,5,6,7-tetrahydrobenzo[b]thien-2-yl]-1,3-dihydro-1,3-dioxo-2H-isoindole-2-propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201103449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
The primary targets of the compound “2H-Isoindole-2-propanamide” are currently unknown. The isoindole structure can be found in natural products and bioactive compounds with a pharmacological profile such as antimicrobial, anthelmintic, insecticidal, cyclooxygenase isoenzyme (COX-2), thrombin inhibitor and anticancer activity.
Mode of Action
Isoindoles are known to exhibit noticeable alternation in the c-c bond lengths, which is consistent with their description as pyrrole derivatives fused to a butadiene. This structural characteristic may influence the compound’s interaction with its targets.
Biochemical Pathways
Isoindoles are known to be involved in a variety of biological activities, suggesting that they may interact with multiple biochemical pathways.
Result of Action
Compounds with an isoindole structure have been associated with a range of biological activities, including antimicrobial, anthelmintic, insecticidal, cox-2 inhibitory, thrombin inhibitory, and anticancer activity. These activities suggest that “2H-Isoindole-2-propanamide” may have similar effects, but specific studies are needed to confirm this.
Biological Activity
The compound 2-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}-N-(2-furylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to explore the various aspects of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , and it features a unique combination of functional groups that contribute to its biological properties. The presence of the isoindole moiety and the benzothiophene structure is particularly noteworthy as these structures are often associated with various pharmacological activities.
Research indicates that compounds similar to this one may exert their biological effects through several mechanisms:
- Enzyme Inhibition : Many isoindole derivatives are known to inhibit specific enzymes involved in metabolic pathways. This can lead to altered cellular responses in cancer and other diseases.
- Receptor Modulation : The compound may interact with various receptors, including those involved in neurotransmission and inflammation. Such interactions can modulate physiological responses.
- Antioxidant Activity : Some studies suggest that compounds with similar structures exhibit antioxidant properties, which can protect cells from oxidative stress.
Anticancer Activity
A significant area of research focuses on the anticancer potential of this compound. Studies have shown that derivatives with similar structures can induce apoptosis in cancer cells and inhibit tumor growth in vivo. For example:
- Case Study : A study published by Walid Fayad et al. (2019) identified novel anticancer compounds through screening drug libraries on multicellular spheroids. The findings suggested that isoindole derivatives could effectively target cancer cell lines with minimal toxicity to normal cells .
Antimicrobial Properties
Compounds structurally related to this benzothiophene derivative have demonstrated antimicrobial activity against various pathogens. This suggests potential applications in treating infections caused by resistant strains.
Neuroprotective Effects
Research indicates that some isoindole derivatives may possess neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases. The modulation of neurotransmitter systems is a critical area for further exploration.
Safety Profile
While exploring the biological activities, it is essential to consider the safety profile of the compound. Preliminary studies indicate that it may exhibit toxic effects at higher concentrations:
- Toxicity Data : According to PubChem, the compound is classified as harmful if swallowed or if it comes into contact with skin . Such toxicity data underline the importance of dosage regulation in therapeutic applications.
Data Summary Table
Comparison with Similar Compounds
Table 1: Structural Comparison with Analogous Compounds
Key Observations:
Benzothiophene vs.
Functional Group Variations : The furylmethyl group in the target compound contrasts with nitrate esters () or sulfones (), which may alter metabolic stability or reactivity .
Isoindole-1,3-dione Linkage : Shared with apremilast and compounds, this moiety is critical for interactions with zinc-dependent enzymes (e.g., HDACs or PDE4) .
Pharmacokinetic and Bioactivity Comparisons
Table 2: Pharmacokinetic and Bioactivity Profiles
Key Findings:
Lipophilicity: The target compound’s higher logP (3.2) vs.
Bioactivity Trends: Isoindole-1,3-dione derivatives (e.g., apremilast) exhibit PDE4/TNF-α inhibition, while hydroxamates (e.g., aglaithioduline) target HDACs . The target compound’s furylmethyl group may redirect its activity toward novel targets compared to nitrate-bearing analogs () .
Computational and Experimental Similarity Metrics
- Tanimoto Coefficient : Structural similarity analysis (e.g., via MACCS or Morgan fingerprints) would likely show high scores (>0.7) between the target compound and apremilast due to shared isoindole-1,3-dione and amide groups .
- Activity Cliffs: Despite structural similarities, minor substituent changes (e.g., furylmethyl vs. sulfone in apremilast) could result in significant potency differences, exemplifying activity cliffs .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
